N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide
Overview
Description
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group on the phenyl ring and a methyl group on the benzyl ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzyl chloride.
Formation of Intermediate: 3-methoxyaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)methanesulfonamide.
Final Product Formation: The intermediate N-(3-methoxyphenyl)methanesulfonamide is then reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-N-(4-methylbenzyl)methanesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-N-benzylmethanesulfonamide
- N-(4-methylphenyl)-N-(4-methylbenzyl)methanesulfonamide
- N-(3-methoxyphenyl)-N-(4-chlorobenzyl)methanesulfonamide
Uniqueness
N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)12-17(21(3,18)19)15-5-4-6-16(11-15)20-2/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQODHKVCIJJKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.